molecular formula C18H18O3 B1202234 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol

Cat. No.: B1202234
M. Wt: 282.3 g/mol
InChI Key: SHMXXVPNYYAZSZ-UHFFFAOYSA-N
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Description

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol is a high-purity organic compound offered as a critical reference standard and building block for advanced scientific inquiry. This chemical features a hexadienol backbone substituted with 4-hydroxyphenyl groups, a structural motif shared with compounds of significant pharmacological interest, such as the synthetic estrogen Dienestrol (3,4-Bis(para-hydroxyphenyl)-2,4-hexadiene) . Researchers value this structure for its potential in exploring ligand-receptor interactions, particularly within endocrine and steroid receptor research. The conjugated system and phenolic hydroxyl groups make it a candidate for investigating redox chemistry and serving as a precursor in synthetic organic chemistry for developing novel molecular entities. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific handling and storage conditions to ensure the integrity of their work.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

4-[6-hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol

InChI

InChI=1S/C18H18O3/c1-2-17(13-3-7-15(20)8-4-13)18(11-12-19)14-5-9-16(21)10-6-14/h2-11,19-21H,12H2,1H3

InChI Key

SHMXXVPNYYAZSZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CCO)C2=CC=C(C=C2)O

Synonyms

3,4-bis(4-hydroxyphenyl)-2,4-cis,cis-hexadienol
3,4-bis(4-hydroxyphenyl)-2,4-hexadienol
3,4-bis(4-hydroxyphenyl)-2,4-hexadienol, (Z,Z)-isomer
3,4-bis(p-hydroxyphenyl)-2,4-cis,cis-hexadienol

Origin of Product

United States

Preparation Methods

The synthesis of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

In oxidation reactions, the hydroxyphenyl groups can be converted to quinones, resulting in the formation of products like 3,4-bis(4-quinonyl)-2,4-hexadienol. In reduction reactions, the compound can be reduced to form 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol . Substitution reactions can involve the replacement of the hydroxy groups with other functional groups, leading to a variety of derivatives with different properties and applications.

Scientific Research Applications

3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, this compound has been studied for its potential therapeutic properties, including its role as an anticancer agent . It has been shown to disrupt redox homeostasis and mitochondrial function by targeting heme oxygenase 1, making it a promising candidate for cancer treatment .

In the industrial sector, 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol is used in the production of polymers and other advanced materials. Its unique chemical structure allows it to impart desirable properties to these materials, such as increased stability and enhanced performance.

Mechanism of Action

The mechanism of action of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol involves its interaction with specific molecular targets and pathways. One key target is heme oxygenase 1, an enzyme involved in the degradation of heme to biliverdin, carbon monoxide, and free iron . By inhibiting heme oxygenase 1, the compound disrupts redox homeostasis and mitochondrial function, leading to cell death in cancer cells . This mechanism highlights its potential as an anticancer agent and its ability to selectively target cancer cells while sparing normal cells.

Comparison with Similar Compounds

Diethylstilbestrol (DES)

  • Structure : 3,4-Bis(4-hydroxyphenyl)-3-hexene (saturated C₆ chain with a single double bond).
  • Key Differences: DES lacks the conjugated dienol system of Dienestrol, resulting in reduced planarity and altered receptor binding kinetics.
  • Activity: DES exhibits stronger estrogenic potency but higher toxicity, linked to carcinogenic risks, whereas Dienestrol is less potent but historically preferred for topical applications .

Bisphenol A (BPA)

  • Structure : 2,2-Bis(4-hydroxyphenyl)propane.
  • Key Differences: BPA has a central propane bridge instead of a hexadienol chain.
  • Activity: BPA is a well-known endocrine disruptor with estrogen-mimicking effects but lower receptor affinity compared to Dienestrol. Unlike Dienestrol, BPA is primarily an industrial plasticizer .

Diarylheptanoids (e.g., Curcuminoids)

  • Structure: 1,7-Bis(4-hydroxyphenyl)heptane derivatives with variable hydroxylation (e.g., curcumin: C₇ chain with diketone and enol groups).
  • Key Differences: Longer heptane chains and additional hydroxyl/methoxy groups enhance antioxidant activity. Dienestrol’s shorter, unsaturated chain lacks the resonance stabilization seen in curcuminoids.
  • Activity: Diarylheptanoids exhibit potent antioxidant and anti-inflammatory properties due to catechol groups, whereas Dienestrol’s bioactivity is predominantly estrogenic .

Physicochemical Properties

Compound Molecular Formula Solubility (Water) LogP Key Features
Dienestrol C₁₈H₁₈O₂ Low ~3.5 Conjugated dienol, para-hydroxyls
Diethylstilbestrol (DES) C₁₈H₂₀O₂ Insoluble ~5.0 Single double bond, higher lipophilicity
Bisphenol A (BPA) C₁₅H₁₆O₂ 192 mg/L (20°C) 3.32 Propane bridge, endocrine disruption
Curcumin C₂₁H₂₀O₆ Insoluble 3.0 Diketone, enol tautomerism

Data compiled from

Estrogenic Potency

  • Dienestrol : Binds estrogen receptors (ERα/ERβ) with moderate affinity (EC₅₀ ~10⁻⁸ M), historically used for vaginal atrophy .
  • DES: Higher affinity (EC₅₀ ~10⁻¹⁰ M) but associated with genotoxic risks .
  • BPA : Weak ER binding (EC₅₀ ~10⁻⁶ M); primarily disrupts hormone signaling at low doses .

Antioxidant Capacity

  • Diarylheptanoids (e.g., SR3 in ): Strong DPPH radical scavenging (IC₅₀ <10 μM) due to catechol groups and hydroxylated aliphatic chains.
  • Dienestrol: Limited antioxidant activity; para-hydroxyls lack the ortho-dihydroxy configuration required for radical quenching .

Environmental and Metabolic Stability

  • Dienestrol: Undergoes hepatic glucuronidation, reducing systemic exposure. Limited environmental persistence compared to BPA .
  • BPA : Persistent in aquatic systems; slower biodegradation due to stable propane bridge .
  • Hydrogenated BPA (HBPA) : Saturated analog with improved UV stability and reduced estrogenicity, used in high-performance resins .

Q & A

Basic Question

  • Reverse-Phase HPLC : Use a C18 column with mobile phase gradients (e.g., acetonitrile/water + 0.1% formic acid) and UV detection at 280 nm for quantification in serum or tissue homogenates .
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity in low-concentration samples (LLOQ ~1 ng/mL) .
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to minimize matrix interference .

What strategies are effective in resolving contradictions between experimental and computational data for 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol’s thermodynamic parameters?

Advanced Question

  • Parameter Validation : Compare computational predictions (e.g., Joback/Crippen methods for logP) with experimental data from differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) .
  • Error Source Analysis : Assess discrepancies in melting enthalpy (ΔHfus_{fus} = 39.81 kJ/mol) by verifying sample purity via HPLC and crystallography to rule out polymorphic variations .
  • Multi-Method Calibration : Use a combination of computational models (e.g., COSMO-RS) and experimental solubility assays in buffered solutions (pH 7.4) to refine predictive accuracy .

How can researchers optimize synthetic routes for 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol to improve yield and stereochemical purity?

Advanced Question

  • Catalytic Systems : Employ Pd-catalyzed Heck coupling for stereoselective formation of the 2,4-hexadienol backbone, ensuring >95% trans isomer purity .
  • Purification Techniques : Use recrystallization from ethanol/water (1:3 v/v) to remove byproducts like unreacted 4-hydroxyphenyl precursors .
  • Yield Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of aryl halide to diene) and temperature (80–100°C) to maximize conversion (>85%) .

What in vitro models are appropriate for evaluating the estrogenic activity of 3,4-Bis(4-hydroxyphenyl)-2,4-hexadienol, and how do they compare to natural estrogens?

Advanced Question

  • Estrogen Receptor Transactivation Assays : Use luciferase reporter gene systems in ERα-positive MCF-7 cells to measure EC50_{50} values (compare to 17β-estradiol or bisphenol A (BPA)) .
  • Proliferation Assays : Assess dose-dependent cell growth in Ishikawa endometrial adenocarcinoma lines (IC50_{50} typically 10–100 nM for synthetic estrogens) .
  • Structural Activity Comparison : Contrast binding affinity with natural estrogens via molecular docking simulations (e.g., AutoDock Vina) to identify key interactions with ERα’s ligand-binding domain .

Safety and Handling Considerations

  • Hazards : Classified as a skin/eye irritant (GHS Category 2/2A); use nitrile gloves and safety goggles during handling .
  • Storage : Store under inert gas (N2_2) at 2–8°C to prevent oxidation of phenolic groups .

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